Ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate

Lipophilicity Membrane permeability Drug-likeness

Ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate (CAS 59898-78-1) is a fully substituted thieno[2,3-d]pyrimidin-4-one derivative bearing an ethyl sulfanylacetate side chain at the C-2 position. The compound possesses the molecular formula C13H16N2O3S2 and a molecular weight of 312.4 g/mol.

Molecular Formula C13H16N2O3S2
Molecular Weight 312.4
CAS No. 59898-78-1
Cat. No. B2570561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate
CAS59898-78-1
Molecular FormulaC13H16N2O3S2
Molecular Weight312.4
Structural Identifiers
SMILESCCOC(=O)CSC1=NC2=C(C(=C(S2)C)C)C(=O)N1C
InChIInChI=1S/C13H16N2O3S2/c1-5-18-9(16)6-19-13-14-11-10(12(17)15(13)4)7(2)8(3)20-11/h5-6H2,1-4H3
InChIKeyBHRFJPASPWSNNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate (CAS 59898-78-1): Core Scaffold, Physicochemical Identity, and Screening Pedigree for Scientific Procurement


Ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate (CAS 59898-78-1) is a fully substituted thieno[2,3-d]pyrimidin-4-one derivative bearing an ethyl sulfanylacetate side chain at the C-2 position. The compound possesses the molecular formula C13H16N2O3S2 and a molecular weight of 312.4 g/mol . The thieno[2,3-d]pyrimidine scaffold is recognized across the medicinal chemistry literature as a privileged heterocyclic core conferring diverse biological activities including antimicrobial, anti-inflammatory, analgesic, and enzyme inhibitory properties [1][2]. This specific compound has been entered into multiple high-throughput screening (HTS) campaigns within the NIH Molecular Libraries Program, targeting regulators of G-protein signaling (RGS4), opioid receptor heterodimerization (OPRM1-OPRD1), ADAM17 protease, and muscarinic acetylcholine receptors, establishing a broad preliminary pharmacological profile that distinguishes it from untested or narrowly screened in-class analogs .

Why Substituting Ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate (CAS 59898-78-1) with Other Thienopyrimidine Derivatives Risks Irreproducible Screening Outcomes


Within the thieno[2,3-d]pyrimidine-4-one family, even minor alterations to the substitution pattern produce compounds with divergent physicochemical and biological profiles. The 3,5,6-trimethyl substitution on the thienopyrimidine core of CAS 59898-78-1 imparts distinct electronic and steric properties compared to 5,6-dimethyl, 3-ethyl-5,6-dimethyl, or 3-phenyl-5-methyl-6-propyl analogs . The C-2 ethyl sulfanylacetate side chain further differentiates the compound from 2-mercapto, 2-methylthio, or 2-thione derivatives by modulating lipophilicity (ACD/LogP 2.74) and hydrogen-bond acceptor count (5), parameters that critically influence membrane permeability, solubility, and target engagement . Furthermore, the comprehensive HTS fingerprint of this compound—spanning GPCR modulation (RGS4, opioid receptors), protease inhibition (ADAM17), and ion channel activity—has been empirically established across multiple assay centers, providing a verified baseline that generic substitution with an analog lacking equivalent screening provenance would forfeit . Substituting this compound with a close analog that has not been tested in the same assays introduces an unquantified risk of altered potency, selectivity, or off-target activity.

Quantitative Differentiation of Ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate (CAS 59898-78-1) Against Closest Analogs


Enhanced Lipophilicity (LogP 2.74) Relative to the Methyl Ester Analog Confers Superior Predicted Membrane Permeability

The ACD/LogP of ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate is computationally predicted to be 2.74 . In contrast, the corresponding methyl ester analog (methyl 2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate, CAS 577762-51-7), which replaces the ethyl ester with a methyl ester and the N3-methyl with an ethyl group, is expected to have a lower LogP (approximately 2.2–2.4) due to the loss of one methylene unit on the ester moiety . This difference of approximately 0.3–0.5 LogP units translates to roughly a 2- to 3-fold higher calculated octanol/water partition coefficient for CAS 59898-78-1, suggesting enhanced passive membrane permeability consistent with Lipinski's rule-of-five space .

Lipophilicity Membrane permeability Drug-likeness

Preserved Polar Surface Area (113 Ų) and Zero H-Bond Donors Maintain Favorable Drug-Likeness Parameters While Exceeding Structural Complexity of the Free Thiol Precursor

Ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate possesses a topological polar surface area (TPSA) of 113 Ų, 0 hydrogen bond donors, and 5 hydrogen bond acceptors, with zero Rule-of-5 violations . Its direct synthetic precursor, 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 59898-59-8), bears a free thiol group that introduces a hydrogen bond donor capacity, increasing predicted protein binding promiscuity and raising oxidative stability concerns. The ethyl sulfanylacetate modification eliminates the reactive free thiol while retaining the 3,5,6-trimethyl core substitution pattern that crystallographic data confirm enforces a near-planar thienopyrimidine ring system (greatest deviation from mean plane = 0.0318 Å) [1]. The TPSA of 113 Ų falls well below the 140 Ų threshold associated with good oral bioavailability, while the absence of H-bond donors predicts lower susceptibility to P-glycoprotein efflux compared to the parent thiol [2].

Drug-likeness Polar surface area Structural complexity

Broad Multi-Target HTS Screening Pedigree Across GPCR, Protease, and Ion Channel Targets Differentiates This Compound from Analogs Lacking Empirical Selectivity Data

CAS 59898-78-1 has been empirically screened in at least nine distinct HTS assays deposited in PubChem, encompassing: (i) RGS4 potentiator/activator assay (AID 463111, Johns Hopkins Ion Channel Center); (ii) mu-delta opioid receptor heterodimerization agonist assay (AID 504326, Scripps Research Institute); (iii) ADAM17 exosite inhibitor assay (AID 720648, Scripps); (iv) M1 muscarinic acetylcholine receptor agonist and PAM assays (AID 588814, AID 588819); (v) furin protease inhibitor assay (AID 463115); and (vi) unfolded protein response activator assay (AID 463104) . In contrast, the structurally close analog methyl 2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate (CAS 577762-51-7) lacks any public HTS deposition records, leaving its target engagement profile entirely uncharacterized . This multi-target screening footprint provides an experimentally verified absence of strong off-target activity across a panel of therapeutically relevant targets, a dataset that cannot be assumed for unscreened analogs.

High-throughput screening Selectivity profiling GPCR modulation

Predicted Metabolic Stability Advantage of the 3,5,6-Trimethyl Substitution Pattern Relative to Unsubstituted or 5,6-Dimethyl Thienopyrimidine Analogs

The 3,5,6-trimethyl substitution on the thienopyrimidine scaffold of CAS 59898-78-1 fully occupies the three available positions on the thiophene ring (C5, C6) and the N3 position of the pyrimidinone. In comparison, the 5,6-dimethyl analogs (e.g., those reported by Santagati et al., 2002) retain an unsubstituted N3–H position, which is a known metabolic soft spot for CYP-mediated N-dealkylation or N-oxidation [1]. The N3-methyl group in CAS 59898-78-1 eliminates this site of oxidative metabolism. Additionally, the fully substituted thiophene ring prevents potential CYP-mediated sulfur oxidation or epoxidation at the C5=C6 double bond that is accessible in monomethyl or des-methyl analogs. While direct metabolic stability measurements for this compound have not been published, the SAR of thienopyrimidin-4-one derivatives consistently shows that increased N3-alkyl substitution correlates with prolonged in vitro half-life in liver microsome assays [1].

Metabolic stability CYP liability SAR

Scientifically Justified Procurement and Application Scenarios for Ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate (CAS 59898-78-1)


GPCR Modulator Screening and Probe Development Leveraging Established HTS Selectivity Data

CAS 59898-78-1 is well-suited as a starting point for GPCR-focused hit-to-lead campaigns, particularly for RGS4 potentiation and opioid receptor heterodimerization programs. The compound has been empirically tested in RGS4 activator (AID 463111) and mu-delta opioid receptor agonist (AID 504326) assays, providing baseline activity data that allow researchers to benchmark synthetic derivatives against a known screening result . Its favorable LogP (2.74) and zero H-bond donor profile predict adequate passive membrane permeability for cell-based GPCR assays, while its multi-target screening record reduces the risk of unexpected off-target activity at M1 muscarinic receptors (AID 588814, 588819) [1].

Anti-Inflammatory Lead Optimization Informed by Thienopyrimidine Class SAR on COX-2/15-LOX Dual Inhibition

Although CAS 59898-78-1 has not itself been directly assayed for COX-2 or 15-LOX inhibition, the thieno[2,3-d]pyrimidine scaffold to which it belongs has demonstrated potent dual COX-2/15-LOX inhibitory activity. Lagarde et al. (2023) reported compound 6o (IC50 = 1.17 μM against 15-LOX, superior to NDGA at IC50 = 1.28 μM) and compound 4 with a COX-2 selectivity index of 137.37 (vs. diclofenac SI = 4.73) [2]. The 3,5,6-trimethyl substitution pattern of CAS 59898-78-1 offers a metabolically stable analog of these active scaffolds, and its ethyl sulfanylacetate side chain provides a synthetic handle for further diversification. Procurement of this compound is justified as a comparator or diversification scaffold in structure-activity relationship (SAR) studies targeting resistant inflammatory conditions.

Chemical Biology Tool Compound for Investigating RGS4-Mediated GPCR Signaling Modulation

RGS4 is a key negative regulator of GPCR signaling, and its pharmacological activation represents a strategy for suppressing GPCR-mediated pathways in neuropathic pain, hypertension, and schizophrenia . CAS 59898-78-1 was specifically screened in the JHICC RGS4 potentiator HTS assay (AID 463111), making it one of a defined set of compounds with empirically measured activity at this target. Its fully methylated, thiol-capped structure avoids the oxidative instability of free thiol intermediates, ensuring consistent bioactivity across repeated freeze-thaw cycles common in academic screening workflows [1]. Researchers investigating RGS4 biology can select this compound with the confidence that its chemotype has already survived primary screening triage at a dedicated ion channel center.

Computational Chemistry and Molecular Docking Studies Requiring a Rigid, Fully Substituted Thienopyrimidine Core

The crystal structure of the 3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one core has been experimentally determined (CCDC deposition, 2012), confirming near-planarity of the heterocyclic ring system with a maximum deviation of 0.0318 Å [1]. This rigid planar geometry, combined with the well-defined bond lengths and angles from X-ray diffraction, makes CAS 59898-78-1 an excellent candidate for computational docking and pharmacophore modeling studies. The ethyl sulfanylacetate side chain, possessing five freely rotatable bonds, introduces conformational flexibility in the solvent-exposed region while preserving a fixed core geometry, facilitating binding pose prediction and free energy perturbation calculations .

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